molecular formula C39H59N13O9S B1582218 Met-enkephalin-arg-arg CAS No. 76496-10-1

Met-enkephalin-arg-arg

Cat. No.: B1582218
CAS No.: 76496-10-1
M. Wt: 886 g/mol
InChI Key: ZCQNVHLDWXBGQP-IIZANFQQSA-N
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Description

The compound Met-enkephalin-arg-arg is a complex organic molecule It is characterized by multiple amino acid residues, making it a peptide-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include coupling agents like carbodiimides and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by the stepwise addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur residue would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its peptide-like structure makes it useful in studying protein interactions and enzyme functions.

    Industry: It can be used in the production of specialized materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The peptide-like structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include proteases and other enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Met-enkephalin-arg-arg
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acid residues, which imparts unique chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are crucial.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQNVHLDWXBGQP-IIZANFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N13O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76496-10-1
Record name Enkephalin-met, arg(6,7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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